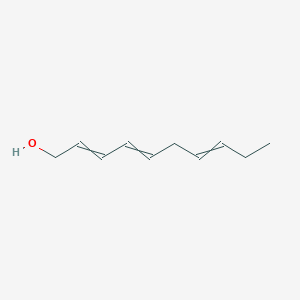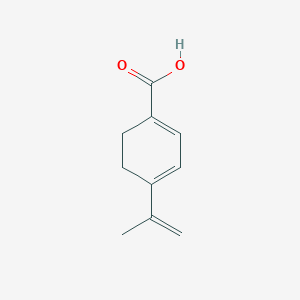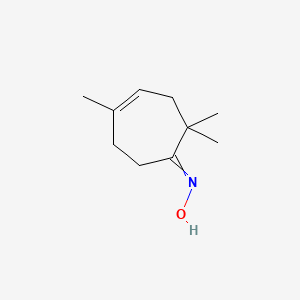
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a benzyl group at the 1-position and two acetate groups at the 2,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with diacetyl to form the pyrrolidine ring, followed by acetylation to introduce the acetate groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound shares a similar pyrrolidine ring structure but has different substituents, leading to distinct chemical and biological properties.
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds have variations in the substituents on the pyrrolidine ring, affecting their reactivity and applications.
Uniqueness
(3S)-1-Benzyl-5-oxopyrrolidine-2,3-diyl diacetate is unique due to its specific chiral configuration and the presence of both benzyl and acetate groups. This combination of features makes it particularly useful in asymmetric synthesis and as a versatile intermediate in organic chemistry.
Properties
CAS No. |
870716-22-6 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
[(3S)-2-acetyloxy-1-benzyl-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C15H17NO5/c1-10(17)20-13-8-14(19)16(15(13)21-11(2)18)9-12-6-4-3-5-7-12/h3-7,13,15H,8-9H2,1-2H3/t13-,15?/m0/s1 |
InChI Key |
XPFXNHRDXARQRN-CFMCSPIPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1OC(=O)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)


![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)



![4-[(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)sulfanyl]benzene-1-sulfonic acid](/img/structure/B12547093.png)
